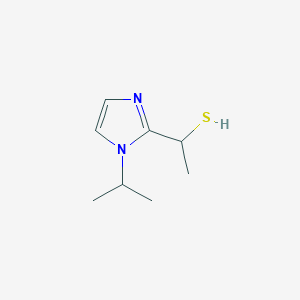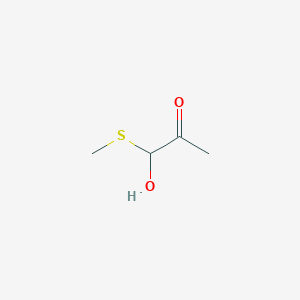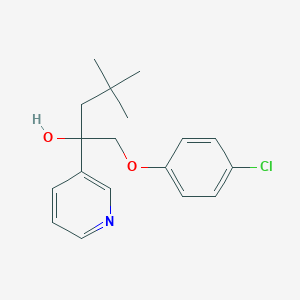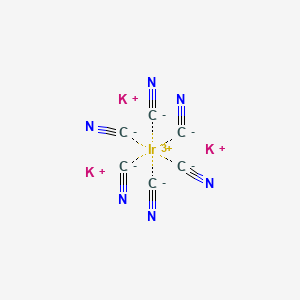
Iridium potassium cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium potassium cyanide is a coordination compound consisting of iridium, potassium, and cyanide ions. Iridium, a member of the platinum group metals, is known for its high density, corrosion resistance, and high melting point. The compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iridium potassium cyanide can be synthesized through the reaction of iridium salts with potassium cyanide. One common method involves dissolving iridium chloride in water and adding potassium cyanide to the solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with molten potassium cyanide. This method ensures high purity and yield of the compound. The reaction is carried out at elevated temperatures to facilitate the dissolution of iridium in the molten cyanide.
Análisis De Reacciones Químicas
Types of Reactions
Iridium potassium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxide and potassium cyanate.
Reduction: It can be reduced to elemental iridium and potassium cyanide.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Iridium oxide and potassium cyanate.
Reduction: Elemental iridium and potassium cyanide.
Substitution: Various iridium complexes with different ligands.
Aplicaciones Científicas De Investigación
Iridium potassium cyanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iridium complexes.
Biology: Employed in studies of enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating and as a precursor for the production of iridium-based materials.
Mecanismo De Acción
The mechanism of action of iridium potassium cyanide involves its ability to form strong coordination bonds with various ligands In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function
Comparación Con Compuestos Similares
Similar Compounds
Potassium cyanide: A simpler cyanide compound used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide but with sodium as the cation.
Iridium chloride: Another iridium compound used in catalysis and material science.
Uniqueness
Iridium potassium cyanide is unique due to the presence of both iridium and cyanide ions, which confer distinct chemical properties. Its high stability and ability to form various complexes make it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C6IrK3N6 |
|---|---|
Peso molecular |
465.62 g/mol |
Nombre IUPAC |
tripotassium;iridium(3+);hexacyanide |
InChI |
InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
Clave InChI |
ABSXHGQRDNGJJQ-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



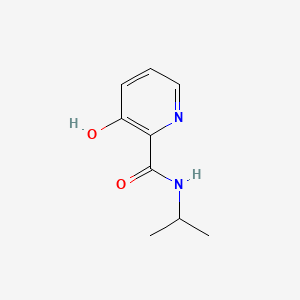
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)




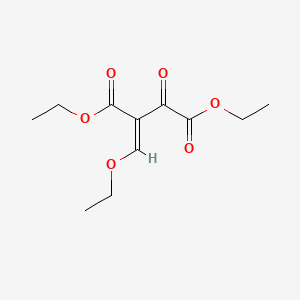
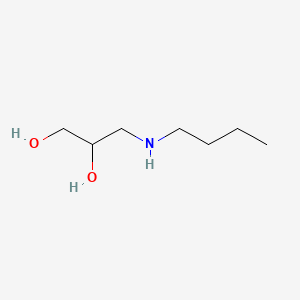
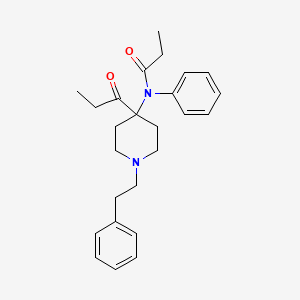
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)
